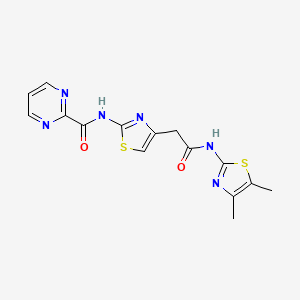
N-(4-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you’re asking about seems to be a type of thiazolopyrimidine . Thiazolopyrimidines are hybrid molecules containing pyrimidine and thiazole heterocyclic rings and are found in several natural products and many synthetic molecules . They have been attracting the attention of researchers over the years because of their great therapeutic uses .
Synthesis Analysis
Thiazolopyrimidine molecules have been prepared starting from various thiazoles . The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield . These molecules were screened for their anticancer activities against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549) and human cervical cancer cell line (HeLa) using MTT assay .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized novel compounds derived from similar chemical structures for various applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has shown potential as COX inhibitors with notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, compounds synthesized from pyrimidine and pyrazole structures have been evaluated for their insecticidal and antibacterial potential, indicating the diverse biological activities of these molecules (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Activities
There is ongoing research into the development of compounds with potent antimicrobial and anticancer properties. For example, pyrazolopyrimidines derivatives have been investigated for their activities against cancer cells and as anti-5-lipoxygenase agents, highlighting the therapeutic potential of these molecules (Rahmouni et al., 2016). Furthermore, the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines and their evaluation for anti-inflammatory and anti-cancer activities underscore the significance of structural modifications in enhancing biological effects (Kaping et al., 2020).
Structural and Medicinal Chemistry
The exploration of pyrimidine derivatives extends to their structural analysis and the development of medicinal chemistry strategies to mitigate metabolism by enzymes like aldehyde oxidase, which is critical for designing more stable and effective drug candidates (Linton et al., 2011). Additionally, the investigation into the synthesis and biophysical characteristics of compounds based on pyrrole and imidazole units provides insights into their DNA recognition capabilities, offering potential pathways for controlling gene expression (Chavda et al., 2010).
Properties
IUPAC Name |
N-[4-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S2/c1-8-9(2)25-15(18-8)20-11(22)6-10-7-24-14(19-10)21-13(23)12-16-4-3-5-17-12/h3-5,7H,6H2,1-2H3,(H,18,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUMPYFPZFIOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2983593.png)
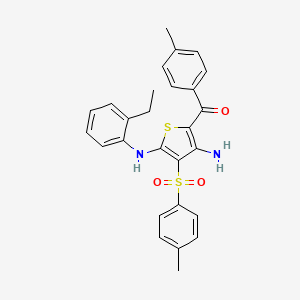
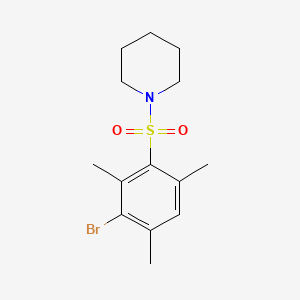
![2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline](/img/structure/B2983599.png)
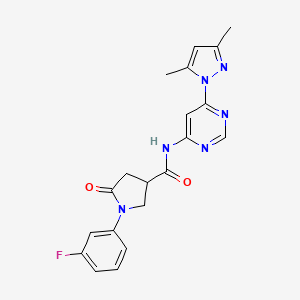
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/no-structure.png)

![2-Amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2983607.png)
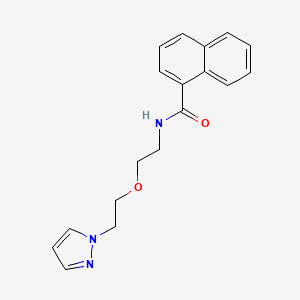
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2983611.png)
![2-Cyclopropyl-4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2983612.png)

![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2983615.png)
